1-Monoarachidin

Description

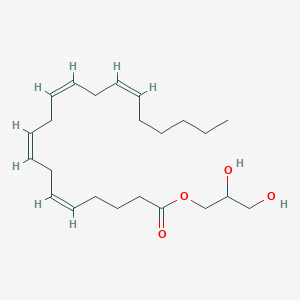

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPCOKIYJYGMDN-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019093 | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 2,3-dihydroxypropyl ester, (all-Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35474-99-8 | |

| Record name | 1-Monoarachidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35474-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonic acid, monoester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035474998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 2,3-dihydroxypropyl ester, (all-Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1-ARACHIDONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UXX4LRJ92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Nuances of 1-Monoarachidin: A Technical Guide for Researchers

An In-depth Examination of 1-Monoarachidonoyl-rac-glycerol and 1-Monoarachidoyl-rac-glycerol for Scientists and Drug Development Professionals

The term "1-Monoarachidin" can present ambiguity in scientific literature, referring to two distinct monoacylglycerol compounds: 1-monoarachidonoyl-rac-glycerol, derived from the polyunsaturated arachidonic acid, and 1-monoarachidoyl-rac-glycerol, derived from the saturated arachidic acid. This technical guide provides a comprehensive overview of both molecules, including their IUPAC names, synonyms, physicochemical properties, and known biological roles, with a particular focus on the endocannabinoid system for the arachidonic acid derivative. Detailed experimental protocols and visual pathway diagrams are included to support researchers in their investigative endeavors.

Section 1: Deciphering the Identity of this compound

To ensure clarity, this guide will address both potential interpretations of "this compound."

1.1. 1-Monoarachidonoyl-rac-glycerol: The Endocannabinoid Precursor

This compound, a key player in the endocannabinoid system, is the monoglyceride of arachidonic acid.

-

IUPAC Name: 2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate[1]

-

Synonyms: 1-Arachidonoylglycerol, glyceryl 1-arachidonate, 1-AG, α-Monoarachidonin[2]

-

CAS Number: 35474-99-8[1]

1.2. 1-Monoarachidoyl-rac-glycerol: The Saturated Counterpart

This compound is the monoglyceride of arachidic acid, a saturated fatty acid.

-

IUPAC Name: 2,3-dihydroxypropyl icosanoate

-

Synonyms: 1-Monoeicosanoin, Glyceryl 1-arachidate, α-Monoarachin[3]

-

CAS Number: 50906-68-8

Section 2: Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of 1-Monoarachidonoyl-rac-glycerol [1]

| Property | Value |

| Molecular Formula | C23H38O4 |

| Molecular Weight | 378.5 g/mol |

| Appearance | Solution in acetonitrile |

| Solubility | DMSO: 2 mg/ml, Ethanol: miscible, PBS: 100 µg/ml |

| InChIKey | RCRCTBLIHCHWDZ-BGRPFJIQSA-N |

Table 2: Physicochemical Properties of 1-Monoarachidoyl-rac-glycerol

| Property | Value |

| Molecular Formula | C23H46O4 |

| Molecular Weight | 386.61 g/mol |

| Appearance | White powder |

| Storage | Freezer |

| InChIKey | UMEKPPOFCOUEDT-UHFFFAOYSA-N |

Section 3: Biological Significance and Signaling Pathways

The biological roles of these two molecules differ significantly, primarily due to the nature of their fatty acid chains.

3.1. 1-Monoarachidonoyl-rac-glycerol: A Modulator of Endocannabinoid Signaling

1-Arachidonoylglycerol (1-AG) is a crucial component of the endocannabinoid system, a complex lipid signaling network that regulates numerous physiological processes. While its isomer, 2-arachidonoylglycerol (2-AG), is the primary endogenous ligand for the cannabinoid receptors CB1 and CB2, 1-AG is readily formed from the isomerization of 2-AG and also exhibits biological activity, albeit as a weaker CB1 receptor agonist. The endocannabinoid system is integral to modulating neurotransmitter release, pain perception, inflammation, and appetite.

The metabolic pathway of 2-AG, and by extension 1-AG, is a key regulatory point in endocannabinoid signaling. The enzyme monoacylglycerol lipase (MAGL) is primarily responsible for the hydrolysis of 2-AG, terminating its signaling. The interplay between 2-AG, 1-AG, and MAGL is a critical area of research for understanding the nuances of endocannabinoid tone.

3.2. 1-Monoarachidoyl-rac-glycerol

The biological activities of 1-monoarachidoyl-rac-glycerol are less well-defined in the scientific literature. As a saturated monoacylglycerol, it is primarily involved in general lipid metabolism and may serve as a precursor for other lipids or as a source of energy. Its lack of unsaturation means it does not participate in the specific signaling pathways associated with arachidonic acid-derived lipids.

Section 4: Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of these compounds, crucial for researchers investigating their properties and functions.

4.1. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol (and its isomer 1-AG)

A common and efficient method for synthesizing 2-arachidonoylglycerol, which often results in the formation of some 1-arachidonoylglycerol, is a two-step enzymatic process.

Experimental Workflow:

Protocol Details:

-

Enzymatic Acylation of Glycerol:

-

React glycerol with a suitable acyl donor (e.g., vinyl butyrate) in an anhydrous solvent like dichloromethane.

-

Use an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to catalyze the formation of 1,3-diacyl glycerol.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purify the 1,3-diacyl glycerol product.

-

-

Coupling with Arachidonic Acid:

-

Dissolve the 1,3-diacyl glycerol and arachidonic acid in an anhydrous solvent (e.g., dichloromethane).

-

Add coupling agents such as 4-dimethylaminopyridine (DMAP) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the formation of the triglyceride product.

-

Purify the resulting 1,3-diacyl-2-arachidonoyl-glycerol.

-

-

Enzymatic Deprotection:

-

Subject the purified triglyceride to the same immobilized lipase (Novozym 435).

-

The lipase will selectively hydrolyze the acyl groups at the 1 and 3 positions, yielding 2-arachidonoylglycerol.

-

The reaction conditions are mild to minimize the isomerization of 2-AG to 1-AG.

-

-

Purification:

-

The final product mixture, containing 2-AG and potentially some 1-AG, can be purified using column chromatography on silica gel.

-

4.2. Monoacylglycerol Lipase (MAGL) Activity Assay

To investigate the metabolism of 1- and 2-arachidonoylglycerol, a monoacylglycerol lipase (MAGL) activity assay is essential. Several commercial kits and published protocols are available.

Principle:

The assay measures the hydrolysis of a monoacylglycerol substrate by MAGL, resulting in the formation of a fatty acid and glycerol. The activity can be quantified by measuring the disappearance of the substrate or the appearance of a product, often using a fluorometric or colorimetric substrate.

General Protocol (Fluorometric):

-

Reagent Preparation:

-

Prepare a MAGL enzyme solution using a suitable assay buffer.

-

Prepare a stock solution of the fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage).

-

Prepare solutions of test compounds (inhibitors or activators) and a solvent control.

-

-

Assay Procedure:

-

In a 96-well plate, add the MAGL enzyme solution to wells containing either the test compound or the solvent control.

-

Pre-incubate the plate to allow for the interaction between the enzyme and the test compound.

-

Initiate the reaction by adding the MAGL substrate to all wells.

-

Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition or activation by comparing the reaction rates in the presence of the test compound to the solvent control.

-

This in-depth guide serves as a foundational resource for researchers and professionals in drug development, providing the necessary information to distinguish between the two forms of "this compound" and to design and execute experiments to further elucidate their roles in biology and pharmacology.

References

1-Monoarachidin: A Technical Guide to Natural Sources, Endogenous Levels, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoarachidin, also known as 1-arachidonoylglycerol (1-AG), is a monoacylglycerol that plays a role in the endocannabinoid system. It is an isomer of the more extensively studied 2-arachidonoylglycerol (2-AG), which is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2. This compound is formed both endogenously, through the isomerization of 2-AG, and is presumed to be present in dietary sources containing its precursor, arachidonic acid.[1] Understanding the natural sources, endogenous concentrations, and analytical methods for this compound is crucial for research into the endocannabinoid system and its therapeutic potential. This technical guide provides a comprehensive overview of these aspects, including detailed experimental protocols and visual representations of key pathways and workflows.

Natural Sources of this compound

Direct quantification of this compound in food sources is not widely documented. Its presence in the diet is primarily inferred from the occurrence of its constituent fatty acid, arachidonic acid.

Arachidonic Acid in the Diet

Arachidonic acid is a polyunsaturated omega-6 fatty acid found in the phospholipids of cell membranes in animals. Consequently, dietary sources of arachidonic acid are exclusively of animal origin. Key sources include:

-

Meat: Poultry (especially chicken and turkey), beef, and pork are significant sources of arachidonic acid.[2][3] The concentration of arachidonic acid can vary depending on the cut of meat and the animal's diet.

-

Eggs: Egg yolks are particularly rich in arachidonic acid.[3][4]

-

Fish: While more commonly known for their omega-3 fatty acid content, many fish also contain arachidonic acid.

-

Organ Meats: Liver and kidney contain notable amounts of arachidonic acid.

It is through the digestion and metabolism of triglycerides and phospholipids containing arachidonic acid from these dietary sources that this compound can be formed.

Endogenous Levels of this compound

This compound is present in various biological tissues and fluids, primarily as a result of the spontaneous isomerization of the biologically more active 2-arachidonoylglycerol (2-AG). The quantification of endogenous this compound is challenging due to this isomerization, which can occur during sample collection, extraction, and analysis. Therefore, reported levels can vary, and data for this compound are often presented alongside 2-AG.

Table 1: Endogenous Levels of Arachidonoylglycerols in Biological Matrices

| Biological Matrix | Analyte | Concentration Range | Species | Reference(s) |

| Human Plasma | 2-Arachidonoylglycerol (2-AG) | 5.50 - 9.50 ng/mL | Human | |

| Human Plasma | Total Arachidonoylglycerol (AG) | ~1.98 ng/mL | Human | |

| Mouse Brain | 1-Arachidonoylglycerol (1-AG) | 0.01 - 10 ng/mg tissue | Mouse | |

| Mouse Brain | 2-Arachidonoylglycerol (2-AG) | 190 - 15,000 ng/g tissue | Mouse | |

| Human CSF | Endocannabinoids (general) | Expected in low pM range | Human |

* Levels for 2-AG and total AG in human plasma are provided as an approximation for this compound, as it is an isomer and present in equilibrium.

Experimental Protocols: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound and other endocannabinoids in biological matrices.

Sample Collection and Handling

Proper sample handling is critical to prevent the isomerization of 2-AG to 1-AG and enzymatic degradation.

-

Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately place on ice and centrifuge at a low temperature (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma. The plasma should be immediately frozen and stored at -80°C until analysis.

-

Cerebrospinal Fluid (CSF): To quench enzymatic activity, collect CSF directly into a tube containing cold ethanol (e.g., 3 mL of CSF into 6 mL of cold ethanol) and mix immediately. Store at -80°C.

-

Tissue (e.g., Brain): Tissues should be flash-frozen in liquid nitrogen immediately after collection to halt metabolic processes. Store at -80°C until homogenization.

Lipid Extraction

The choice of extraction method aims to maximize the recovery of this compound while minimizing isomerization and matrix effects.

-

Liquid-Liquid Extraction (LLE) (Recommended for minimizing isomerization):

-

To 100 µL of plasma or homogenized tissue, add an internal standard (e.g., [²H₅]-2-AG).

-

Add 1 mL of cold toluene and vortex vigorously for 15 minutes at room temperature.

-

Add 400 µL of water with 3% formic acid and vortex for another 5 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm for 20 minutes at 4°C) to separate the phases.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample (pre-treated with an internal standard).

-

Wash the cartridge with a low percentage of organic solvent (e.g., 20-40% methanol in water) to remove polar interferences.

-

Elute the analytes with a high percentage of organic solvent (e.g., acetonitrile or a mixture of dichloromethane and isopropanol).

-

Evaporate the eluate to dryness and reconstitute as described for LLE.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 or a cyano (CN) column is typically used for separation. For example, a Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm) or a Zorbax SB-CN (3.5 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water with an additive such as 0.1% formic acid, 0.2% acetic acid, or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with a similar additive.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes, followed by a re-equilibration step. A representative gradient could be: 0-1 min at 25% A, ramp to 100% B over 3 minutes, hold for 3 minutes, then return to initial conditions.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at around 40°C to ensure reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive electrospray ionization (ESI+) is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard.

-

This compound: The protonated molecule [M+H]⁺ has an m/z of 379.3. Characteristic product ions for fragmentation include m/z 287.3 (loss of glycerol) and 269.3.

-

Internal Standard (e.g., [²H₅]-2-AG): The corresponding deuterated transitions would be monitored.

-

-

Signaling Pathways and Biological Activity

This compound is primarily understood in the context of the endocannabinoid system as an isomer of 2-AG.

-

Biosynthesis: this compound is not directly synthesized in a specific enzymatic pathway. Instead, it is predominantly formed through the non-enzymatic acyl migration of 2-AG. 2-AG itself is synthesized "on-demand" from membrane phospholipids, primarily through the action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).

-

Signaling: this compound has been shown to be a weak agonist of the cannabinoid receptor 1 (CB1). Its binding affinity and agonist activity at the CB1 receptor are significantly lower (10 to 100 times less potent) than that of 2-AG. The primary signaling cascade initiated by CB1 receptor activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.

-

Metabolism: this compound is likely metabolized by the same enzymes that degrade 2-AG, principally monoacylglycerol lipase (MAGL), which hydrolyzes the ester bond to release arachidonic acid and glycerol. Studies have shown that cyclooxygenation of the arachidonoyl side chain of this compound can block its ability to inhibit the metabolism of other endocannabinoids, indicating an interaction with the metabolic machinery of the endocannabinoid system.

Visualizations

Caption: Biosynthesis and signaling pathway of 2-AG and this compound.

Caption: Experimental workflow for this compound quantification.

Conclusion

This compound is an endogenously occurring monoacylglycerol, primarily formed from the isomerization of 2-AG. While its direct dietary sources are not well-characterized, its precursor, arachidonic acid, is abundant in animal-based foods. The quantification of this compound is achievable through carefully optimized LC-MS/MS methods that account for its potential formation from 2-AG during sample processing. As a weak agonist of the CB1 receptor, its specific biological role, distinct from that of 2-AG, warrants further investigation. The protocols and data presented in this guide offer a foundational resource for researchers in the field of endocannabinoid signaling and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Assessment of the arachidonic acid content in foods commonly consumed in the American diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Association Between Arachidonic Acid and Chicken Meat and Egg Flavor, and Their Genetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Monoarachidin: Discovery, Research, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monoarachidin, also known as 1-arachidonoylglycerol (1-AG), is a monoacylglycerol that plays a significant, albeit often secondary, role in the endocannabinoid system. As the more stable isomer of the potent endocannabinoid 2-arachidonoylglycerol (2-AG), this compound is frequently encountered in biological systems and synthetic preparations. This technical guide provides a comprehensive overview of the discovery, historical research, physicochemical properties, synthesis, analytical methodologies, and biological significance of this compound. Particular emphasis is placed on its relationship with 2-AG and its distinct, albeit weaker, biological activities.

Introduction and Historical Context

The story of this compound is intrinsically linked to the discovery of the endocannabinoid system and its key components. While not the primary focus of early research, its identification was a natural consequence of the investigation into arachidonic acid and its derivatives.

The Precursor: Discovery of Arachidonic Acid

The journey began with the isolation and identification of arachidonic acid from mammalian tissues in 1909 by Percival Hartley.[1] This 20-carbon polyunsaturated fatty acid was later understood to be a crucial precursor to a vast array of bioactive lipid mediators.[1] The complete structure of arachidonic acid, including the positions of its four double bonds, was elucidated by 1940, with its total synthesis achieved in 1961.[1]

Emergence of the Endocannabinoid System

The identification of cannabinoid receptors, CB1 in 1990 and CB2 in 1993, spurred the search for their endogenous ligands.[2] This led to the discovery of N-arachidonoylethanolamine (anandamide) and subsequently, the more abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG). 2-AG was first described in 1994-1995 and was identified as an endogenous ligand for the cannabinoid receptors, acting as a full agonist at both CB1 and CB2 receptors.[3]

The Identification of this compound

The discovery and study of 2-AG invariably led to the characterization of this compound. Researchers found that 2-AG is chemically unstable and readily isomerizes to the more stable 1-AG (also referred to as 1(3)-AG) both in vitro and in vivo. This isomerization meant that this compound was often present as a contaminant in synthetic 2-AG preparations and was also found in biological tissues. While initially considered an inactive isomer, further studies revealed that this compound does possess biological activity, albeit with lower potency than 2-AG at cannabinoid receptors.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its study and application.

| Property | Value | Source |

| IUPAC Name | 2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Alternate Names | 1-Monoarachidonoyl-rac-glycerol; (all-Z)-(±)-2,3-Dihydroxypropyl 5,8,11,14-eicosatetraenoate; (all-Z)-5,8,11,14-Eicosatetraenoic Acid, 2,3-Dihydroxypropyl Ester; 1-AG | |

| CAS Number | 35474-99-8 | |

| Molecular Formula | C23H38O4 | |

| Molecular Weight | 378.55 g/mol | |

| Appearance | Not explicitly stated, but monoacylglycerols are typically oily or waxy solids. | |

| Solubility | Soluble in organic solvents such as ethanol and acetonitrile. | |

| Isomerization | Isomerizes from its less stable counterpart, 2-arachidonoylglycerol (2-AG). The acyl group migrates from the sn-2 position to the sn-1 position. |

Synthesis and Experimental Protocols

The synthesis of this compound is often achieved through the isomerization of 2-AG or through direct synthesis. Due to the inherent instability of 2-AG, many synthetic routes for 2-AG also yield 1-AG.

Enzymatic Synthesis of Arachidonoylglycerols

Enzymatic methods are often preferred for the synthesis of monoacylglycerols due to their high selectivity, which can minimize the formation of unwanted isomers.

Protocol: Enzymatic Synthesis of 2-Arachidonoylglycerol (with potential for 1-AG formation)

This protocol is based on a method designed to minimize isomerization to 1-AG, but it highlights the steps where such isomerization can occur.

-

Protection of Glycerol:

-

React glycerol with a protecting group, such as vinyl benzoate, in the presence of an immobilized lipase (e.g., from Mucor miehei) in an organic solvent like tetrahydrofuran. This selectively protects the primary hydroxyl groups at the sn-1 and sn-3 positions, leaving the sn-2 hydroxyl group free.

-

-

Acylation with Arachidonic Acid:

-

The protected glycerol is then acylated at the free sn-2 position with arachidonic acid.

-

-

Deprotection:

-

The protecting groups at the sn-1 and sn-3 positions are removed using the same lipase. This step is critical, as prolonged reaction times or acidic conditions can promote the migration of the arachidonoyl group from the sn-2 to the sn-1 position, resulting in the formation of this compound.

-

Chemical Synthesis

Chemical synthesis routes often involve multiple protection and deprotection steps. While offering flexibility, these methods can also lead to isomerization.

Workflow for Chemical Synthesis of Arachidonoylglycerols

Caption: Chemical synthesis workflow for 2-AG, highlighting the isomerization to 1-AG.

Analytical Methodologies

Accurate quantification of this compound, often in the presence of its isomer 2-AG, is crucial for understanding its biological role.

Chromatography and Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous determination of 1-AG and 2-AG in biological samples. Gas chromatography-mass spectrometry (GC-MS) is also a viable method, often requiring derivatization of the analytes.

Protocol: LC-MS/MS for 1-AG and 2-AG Quantification

This is a generalized protocol based on common practices in the field.

-

Sample Preparation:

-

Homogenize brain or other tissue samples in a suitable solvent, often containing an internal standard (e.g., deuterated analogs).

-

Perform lipid extraction, for example, using a modified Bligh-Dyer method with chloroform/methanol/water.

-

Evaporate the organic phase and reconstitute the lipid extract in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile/methanol). The gradient is optimized to separate 1-AG and 2-AG.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for 1-AG, 2-AG, and the internal standard for sensitive and specific quantification.

-

Workflow for LC-MS/MS Analysis of this compound

Caption: General workflow for the quantification of this compound from biological tissues.

Biological Activity and Signaling

While 2-AG is considered the primary endocannabinoid ligand for CB1 and CB2 receptors, this compound is not biologically inert.

Interaction with Cannabinoid Receptors

This compound is a weak agonist of the CB1 receptor. Its binding affinity and agonist activity are significantly lower than those of 2-AG, with some reports suggesting a 10 to 100-fold lower potency. Despite its lower potency, the fact that it can activate the CB1 receptor means that the isomerization of 2-AG to 1-AG does not represent a complete inactivation but rather a modulation of the endocannabinoid signal.

| Compound | CB1 Receptor Activity | Potency | Source |

| 2-Arachidonoylglycerol (2-AG) | Full Agonist | High | |

| This compound (1-AG) | Weak Agonist | Low (10-100x less than 2-AG) |

Metabolism and Signaling Pathways

The metabolism of this compound and its influence on endocannabinoid signaling are areas of ongoing research. 1-Arachidonoylglycerol can inhibit the hydrolysis of [3H]2-oleoylglycerol, suggesting it can interact with the enzymes responsible for monoacylglycerol metabolism. However, cyclooxygenation of the arachidonoyl side chain of 1-AG greatly reduces its ability to inhibit the hydrolysis of other endocannabinoids.

Simplified Endocannabinoid Signaling and Metabolism

Caption: Simplified pathway of 2-AG synthesis, its isomerization to 1-AG, and their interaction with the CB1 receptor.

Conclusion

This compound, while often overshadowed by its more potent isomer 2-AG, is an important molecule in the landscape of endocannabinoid research. Its formation through the isomerization of 2-AG and its own weak biological activity at cannabinoid receptors suggest a role in modulating the intensity and duration of endocannabinoid signaling. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and analysis of this compound is essential for accurately interpreting experimental results and for the development of therapeutics targeting the endocannabinoid system. Future research will likely further elucidate the unique biological roles of this compound and its potential as a biomarker or therapeutic target.

References

The Crossroads of Lipid Signaling: A Technical Guide to 1-Monoarachidin and its Relationship with Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-monoarachidin and its intricate relationship with the arachidonic acid (AA) metabolic cascade. While "this compound" is not a standard systematic name, it is understood to refer to 1-arachidonoylglycerol (1-AG), a monoacylglycerol containing the saturated fatty acid, arachidic acid, or more commonly in signaling contexts, its polyunsaturated counterpart, arachidonic acid. This document elucidates the metabolic pathways of monoacylglycerols, focusing on their role as a significant source of arachidonic acid, a precursor to a vast array of bioactive lipid mediators known as eicosanoids. We will delve into the key enzymes governing these pathways, present quantitative data from relevant studies, detail experimental protocols for their investigation, and provide visual representations of the core signaling and metabolic networks.

Introduction: Monoacylglycerols as Key Metabolic Intermediaries

Monoacylglycerols (MAGs) are lipid molecules composed of a glycerol backbone esterified to a single fatty acid. They are crucial intermediates in the metabolism of triglycerides and phospholipids.[1][2] The position of the fatty acid on the glycerol backbone (sn-1 or sn-2) significantly influences the molecule's biological activity and metabolic fate. While this compound (1-arachidonoylglycerol) itself is less studied, its isomer, 2-arachidonoylglycerol (2-AG), is the most abundant endocannabinoid in the central nervous system and a key signaling molecule.[3][4][5] Critically, both 1-AG and 2-AG can be hydrolyzed to release arachidonic acid, thereby directly linking them to the extensive arachidonic acid cascade. 2-AG is chemically unstable and can isomerize to the more stable 1-AG in vitro and in vivo.

The Central Role of Monoacylglycerol Lipase (MAGL)

The primary enzyme responsible for the hydrolysis of monoacylglycerols, including 1-AG and 2-AG, is monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that cleaves the ester bond of MAGs, releasing a free fatty acid and glycerol. This enzymatic action is a critical control point in regulating the levels of both the signaling molecule 2-AG and the precursor for eicosanoid synthesis, arachidonic acid. Inhibition of MAGL leads to an accumulation of 2-AG and a significant reduction in the levels of free arachidonic acid and its downstream metabolites in various tissues, including the brain, liver, and lungs.

Quantitative Impact of MAGL on Arachidonic Acid Levels

The following table summarizes the quantitative data on the effect of MAGL inhibition on arachidonic acid and 2-AG levels in mouse brain tissue.

| Compound/Condition | Analyte | Fold Change vs. Control | Reference |

| JZL184 (MAGL inhibitor) | 2-Arachidonoylglycerol (2-AG) | ~8-fold increase | --INVALID-LINK-- |

| JZL184 (MAGL inhibitor) | Arachidonic Acid (AA) | ~50% decrease | --INVALID-LINK-- |

| MAGL Knockout Mice | 2-Arachidonoylglycerol (2-AG) | ~10-fold increase | --INVALID-LINK-- |

| MAGL Knockout Mice | Arachidonic Acid (AA) | ~40% decrease | --INVALID-LINK-- |

The Arachidonic Acid Cascade: A Downstream Consequence

Once liberated from this compound or other sources by MAGL, free arachidonic acid is rapidly metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These pathways produce a diverse array of eicosanoids, which are potent signaling molecules involved in inflammation, immunity, pain, and various other physiological and pathological processes.

The diagram below illustrates the central position of monoacylglycerol hydrolysis in feeding the arachidonic acid cascade.

Metabolic link between monoacylglycerols and eicosanoids.

Experimental Protocols

Investigating the relationship between this compound and arachidonic acid metabolism requires precise and sensitive analytical techniques. Below are detailed methodologies for key experiments.

Quantification of Eicosanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of multiple eicosanoids in biological samples.

Protocol:

-

Sample Preparation:

-

Homogenize tissue or cells in a suitable solvent, often methanol, containing a mixture of deuterated internal standards for each class of eicosanoid to be analyzed.

-

Perform solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances.

-

Elute the eicosanoids from the SPE column, evaporate the solvent under a stream of nitrogen, and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Employ a reverse-phase C18 column for the chromatographic separation of the various eicosanoid isomers.

-

Utilize a mass spectrometer operating in multiple reaction monitoring (MRM) mode to achieve high sensitivity and specificity for each analyte.

-

Construct calibration curves for each eicosanoid using authentic standards to enable accurate quantification.

-

Monoacylglycerol Lipase (MAGL) Activity Assay

Several methods are available to measure MAGL activity, including radiometric, colorimetric, and chromatography-based assays.

Protocol (LC-MS-based):

-

Enzyme Source:

-

Prepare tissue homogenates, cell lysates, or use purified recombinant MAGL.

-

-

Reaction:

-

Incubate the enzyme source with a known concentration of a MAGL substrate, such as 2-oleoylglycerol (2-OG) or 2-arachidonoylglycerol (2-AG), in a suitable buffer at 37°C for a defined period.

-

-

Quenching and Extraction:

-

Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform/methanol).

-

Add an internal standard (e.g., deuterated arachidonic acid) for quantification.

-

Separate the organic and aqueous phases by centrifugation.

-

-

Analysis:

-

Analyze the organic phase by LC-MS to quantify the amount of the fatty acid product (e.g., oleic acid or arachidonic acid) formed.

-

Calculate the enzyme activity based on the rate of product formation.

-

The following diagram outlines the workflow for a typical MAGL activity assay.

Workflow for MAGL activity assay.

Conclusion and Future Directions

The hydrolysis of monoacylglycerols, including this compound (1-AG), by MAGL represents a critical nexus between the endocannabinoid system and the arachidonic acid cascade. This connection has profound implications for a wide range of physiological and pathophysiological processes. The development of selective MAGL inhibitors has provided powerful tools to dissect the distinct roles of 2-AG signaling and the downstream production of eicosanoids.

Future research should focus on further elucidating the tissue-specific regulation of MAGL and its contribution to the arachidonic acid pool in different disease states. Moreover, a deeper understanding of the substrate specificity of MAGL for various monoacylglycerol species will be crucial for the development of next-generation therapeutics targeting this important enzymatic hub. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for advancing these research endeavors.

References

- 1. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

The Dichotomy of 1-Monoarachidin: An In-Depth Technical Guide to its In Vitro and In Vivo Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoarachidin, chemically known as 1-arachidonoyl-rac-glycerol (1-AG), is a monoacylglycerol that plays a significant, albeit often secondary, role in the complex landscape of lipid signaling. As the more stable isomer of the prominent endocannabinoid 2-arachidonoylglycerol (2-AG), 1-AG is intrinsically linked to the endocannabinoid system (ECS). This guide provides a comprehensive technical overview of the current understanding of 1-AG's functions, drawing a clear distinction between its activities observed in controlled laboratory settings (in vitro) and its less-defined roles within whole organisms (in vivo). We will delve into its interactions with key cellular receptors, its metabolic fate, and the experimental methodologies employed to elucidate its biological significance.

In Vitro Functions of this compound

The majority of our current understanding of this compound's bioactivity comes from in vitro studies. These experiments, conducted in controlled cellular and molecular environments, have revealed its interactions with specific receptors and enzymes.

Interaction with Cannabinoid and TRPV1 Receptors

This compound is recognized as a weak partial agonist of the cannabinoid type 1 (CB1) receptor, exhibiting a potency that is 10 to 100 times lower than its isomer, 2-AG[1]. This interaction is a critical aspect of its function within the endocannabinoid system.

Beyond the ECS, 1-AG has been identified as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation and inflammation[2][3][4]. Both 1-AG and 2-AG can directly activate TRPV1 channels, and this activation is not dependent on protein kinase C (PKC) mediated phosphorylation[2].

Inhibition of Endocannabinoid Degradation

In vitro assays have demonstrated that this compound can inhibit the hydrolysis of other endocannabinoids. Specifically, it has been shown to inhibit the breakdown of [3H]2-oleoylglycerol with a pI50 value of 5.17 (maximum inhibition of 88%). However, cyclooxygenated derivatives of 1-AG are significantly less effective as inhibitors.

Quantitative Data from In Vitro Studies

The following table summarizes key quantitative data regarding the in vitro activities of this compound.

| Parameter | Value | Assay System | Reference |

| CB1 Receptor Binding | |||

| Relative Potency vs. 2-AG | 10-100x weaker | Ligand binding assays | |

| TRPV1 Activation | |||

| Current Induction (10 µM 1-AG) | Outwardly rectifying current | Rat TRPV1-expressing CHO cells | |

| Enzyme Inhibition | |||

| pI50 (inhibition of [3H]2-oleoylglycerol hydrolysis) | 5.17 ± 0.04 | Rat brain cytosolic fractions | |

| Maximum Inhibition | 88% | Rat brain cytosolic fractions |

In Vivo Functions of this compound

The in vivo functions of this compound are less well-defined and are often extrapolated from its relationship with 2-AG. The rapid isomerization of 2-AG to the more stable 1-AG in aqueous solutions complicates the direct study of 1-AG's independent effects in living organisms.

Isomerization from 2-Arachidonoylglycerol

The non-enzymatic conversion of 2-AG to 1-AG is a significant factor in its in vivo presence. The half-life for this isomerization has been measured to be approximately 16.16 minutes in Hanks' Balanced Salt Solution (HBSS) and shortens to 8.8 minutes in HBSS containing 10% serum at 37°C. This rapid conversion suggests that some of the observed in vivo effects attributed to 2-AG may be, in part, mediated by 1-AG.

Potential Anti-Inflammatory and Nociceptive Roles

Given its activity at TRPV1 channels, 1-AG is hypothesized to play a role in pain and inflammation. The vasodilation mediated by sensory nerves, a TRPV1-dependent effect, is potentiated by inhibitors of monoacylglycerol lipase (MGL), suggesting that endogenously produced monoacylglycerols like 1-AG contribute to this process. However, direct evidence from animal models using exogenous 1-AG to specifically probe its anti-inflammatory or analgesic effects is limited.

Signaling Pathways

The signaling activities of this compound are primarily channeled through the endocannabinoid and endovanilloid systems.

Endocannabinoid System Signaling

As a weak CB1 receptor agonist, 1-AG can initiate downstream signaling cascades, although with lower efficacy than 2-AG. The canonical CB1 receptor signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.

TRPV1-Mediated Signaling

Activation of the TRPV1 channel by 1-AG leads to an influx of cations, primarily calcium, into the cell. This increase in intracellular calcium can trigger a variety of cellular responses, including the release of pro-inflammatory neuropeptides from sensory neurons.

Experimental Protocols

This section details key experimental methodologies used to investigate the functions of this compound.

Quantification of this compound in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

Protocol Outline:

-

Tissue Homogenization: Homogenize brain or adipose tissue samples in an appropriate solvent.

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing 1-AG.

-

Chromatographic Separation: Separate 1-AG from other lipids using reversed-phase chromatography.

-

Mass Spectrometric Detection: Quantify 1-AG using electrospray ionization tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Deuterated 1-AG is typically used as an internal standard.

Key Parameters:

-

Limit of Detection (LOD): 25 fmol

-

Precision (%R.S.D.): < 10%

-

Linear Range: 0.01-10 ng/mg of tissue

In Vitro Assay for TRPV1 Activation

Method: Measurement of Intracellular Calcium in Heterologous Expression Systems

Protocol Outline:

-

Cell Culture: Culture HEK293 or CHO cells stably or transiently expressing the human or rat TRPV1 receptor.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Apply 1-AG at various concentrations to the cells.

-

Data Acquisition: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope equipped for ratiometric imaging. Capsaicin is often used as a positive control, and a TRPV1 antagonist like capsazepine can be used to confirm specificity.

In Vitro Assay for Monoacylglycerol Lipase (MGL) Activity

Method: Spectrophotometric Assay

Protocol Outline:

-

Enzyme Source: Prepare cell lysates or tissue homogenates containing MGL.

-

Substrate: Use a thioester analog of a monoacylglycerol (e.g., arachidonoyl-1-thio-glycerol).

-

Reaction: Incubate the enzyme source with the substrate. MGL will hydrolyze the thioester bond, releasing a thiol-containing product.

-

Detection: Add Ellman's reagent (DTNB), which reacts with the thiol to produce a colored product that can be measured spectrophotometrically at 412 nm.

Conclusion and Future Directions

This compound (1-arachidonoylglycerol) occupies a unique niche in lipid signaling. While its in vitro activities as a weak CB1 agonist and a more robust TRPV1 agonist are established, its in vivo functions remain largely enigmatic and are complicated by its relationship with 2-AG. The rapid isomerization of 2-AG to 1-AG necessitates careful consideration in the design and interpretation of experiments targeting the endocannabinoid system.

Future research should focus on elucidating the specific in vivo roles of 1-AG, independent of 2-AG. This could be achieved through the development of non-isomerizable analogs of 1-AG or highly specific inhibitors of its degradation pathways. Furthermore, a broader screening of 1-AG against various cancer cell lines to determine its cytotoxic potential and the underlying mechanisms would be of significant interest to drug development professionals. A deeper understanding of the pharmacology of this compound will undoubtedly open new avenues for therapeutic intervention in a range of physiological and pathological processes.

References

An In-depth Technical Guide on the Interaction of 1-Monoarachidin with Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 1-monoarachidin, also known as 1-arachidonoylglycerol (1-AG), and cannabinoid receptors CB1 and CB2. 1-AG is a monoacylglycerol and an endogenous lipid molecule that has garnered interest due to its isomeric relationship with the well-characterized endocannabinoid 2-arachidonoylglycerol (2-AG). This document consolidates the current understanding of 1-AG's pharmacology at cannabinoid receptors, presenting key quantitative data on its binding and functional activity. Detailed experimental protocols for assays relevant to the study of this interaction are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter for researchers and professionals in the field of drug development.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Central to the ECS are the cannabinoid receptors, primarily CB1 and CB2, and their endogenous ligands. While 2-arachidonoylglycerol (2-AG) is recognized as a primary endogenous agonist for both CB1 and CB2 receptors, its isomer, this compound (1-AG), also demonstrates biological activity.[1][2] 2-AG is known to be chemically unstable and can undergo isomerization to the more thermodynamically stable 1-AG.[3][4] Understanding the interaction of 1-AG with cannabinoid receptors is therefore critical for elucidating the full scope of endocannabinoid signaling and for the development of therapeutic agents targeting the ECS. This guide aims to provide a detailed technical resource on the current knowledge of 1-AG's interaction with cannabinoid receptors.

Quantitative Data on this compound Interaction with Cannabinoid Receptors

The following tables summarize the available quantitative data for the binding affinity and functional activity of this compound at cannabinoid receptors. For comparison, data for the well-characterized endocannabinoid 2-arachidonoylglycerol (2-AG) is also included where available.

Table 1: Binding Affinity of this compound (1-AG) for Cannabinoid Receptors

| Ligand | Receptor | Ki (nM) | Assay Type | Notes |

| 1-AG | CB1 | Data not available | - | 1-AG is considered a weak CB1 receptor agonist.[4] |

| 1-AG | CB2 | Data not available | - | - |

| 2-AG | CB1 | 472 | Radioligand binding assay | Ki value for displacement of [3H]CP55,940 from rat brain membranes. |

| 2-AG | CB2 | 1400 | Radioligand binding assay | Ki value for displacement of [3H]CP55,940 from hCB2-transfected Sf9 cell membranes. |

Table 2: Functional Activity of this compound (1-AG) at Cannabinoid Receptors

| Ligand | Receptor | EC50 (µM) | Emax (%) | Assay Type | Cell Line |

| 1-AG | CB1 | 1.9 | Not specified | Ca2+ mobilization | CB1-transfected COS7 |

| 2-AG | CB1 | 0.6 | Higher than 1-AG | Ca2+ mobilization | CB1-transfected COS7 |

| 1-AG | CB1 | Potency lower than 2-AG | Agonist | cAMP accumulation | Not specified |

| 2-AG | CB2 | 0.0389 | 100 | [35S]GTPγS binding | hCB2-transfected Sf9 |

Note: Data for 1-AG at the CB2 receptor is currently not well-documented in publicly available literature.

Signaling Pathways

This compound, acting as an agonist at the CB1 receptor, is presumed to initiate intracellular signaling cascades similar to other cannabinoid agonists. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi/o.

CB1 Receptor Signaling Cascade

Upon binding of an agonist like 1-AG, the CB1 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Other signaling events include the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels, and the activation of mitogen-activated protein kinase (MAPK) pathways.

References

- 1. 2-Arachidonoylglycerol, an endogenous cannabinoid receptor ligand, induces rapid actin polymerization in HL-60 cells differentiated into macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the endocannabinoid system with cannabinoid receptor agonists: pharmacological strategies and therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endocannabinoids and Their Pharmacological Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of 1-Monoarachidin for Research Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Monoarachidin, also known as 1-arachidonoyl-rac-glycerol, is a monoacylglycerol containing arachidonic acid, a polyunsaturated omega-6 fatty acid. It is an important bioactive lipid that, along with its isomer 2-arachidonoylglycerol (2-AG), is involved in various physiological processes. As an endocannabinoid, it interacts with cannabinoid receptors (CB1 and CB2), playing a role in neurotransmission and immune modulation. The availability of high-purity this compound is crucial for in-vitro and in-vivo studies aimed at elucidating its biological functions and therapeutic potential. This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₈O₄ | N/A |

| Molecular Weight | 378.55 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| IUPAC Name | (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid, 2,3-dihydroxypropyl ester | N/A |

| CAS Number | 35474-99-8 | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of arachidonic acid with a protected glycerol derivative, followed by deprotection. An alternative approach involves the glycerolysis of arachidonic acid ethyl ester. The following protocol details a common chemical synthesis route.

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: Chemical Synthesis

Materials:

-

Arachidonic acid

-

(±)-1,2-Isopropylideneglycerol (Solketal)

-

Oxalyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Amberlyst-15 ion-exchange resin

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of Arachidonic Acid:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve arachidonic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain arachidonoyl chloride. Use this immediately in the next step.

-

-

Esterification:

-

Dissolve the freshly prepared arachidonoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve (±)-1,2-isopropylideneglycerol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Slowly add the arachidonoyl chloride solution to the glycerol derivative solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

-

-

Deprotection:

-

Dissolve the crude protected product in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

-

Add Amberlyst-15 resin (or another acidic catalyst).

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, filter off the resin and wash it with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification of this compound

Purification is a critical step to obtain high-purity this compound for research. A two-step process involving flash column chromatography followed by recrystallization is recommended.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

4.2.1. Flash Column Chromatography

Materials:

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Compressed air or nitrogen source

-

Flash chromatography column and accessories

-

TLC plates and developing chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

-

Apply gentle pressure with compressed air to settle the silica gel bed.

-

Equilibrate the column with the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the starting eluent.

-

Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

-

-

Elution:

-

Begin elution with a low polarity solvent system (e.g., Hexane:Ethyl Acetate 95:5) and gradually increase the polarity (e.g., to 80:20 or 70:30).

-

Collect fractions and monitor the elution by TLC.

-

Combine the fractions containing the pure this compound.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the partially purified product.

-

4.2.2. Recrystallization

Materials:

-

Hexane or a mixture of Hexane and a more polar co-solvent (e.g., acetone)

-

Erlenmeyer flask

-

Heating mantle or water bath

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Solvent Selection:

-

Choose a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Hexane or a hexane/acetone mixture is often suitable.

-

-

Dissolution:

-

Place the partially purified this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and gently heat while stirring until the solid is completely dissolved.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the glycerol backbone and the arachidonoyl chain protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, glycerol carbons, and the carbons of the arachidonic acid chain. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺ or [M+Na]⁺). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Signaling Pathway Involvement

This compound, as an endocannabinoid, is involved in the endocannabinoid signaling pathway.

Caption: Simplified endocannabinoid signaling pathway.

Conclusion

This application note provides a detailed framework for the synthesis and purification of this compound for research applications. The described protocols, when executed with care, can yield high-purity material suitable for a wide range of biological and pharmacological studies. Proper analytical characterization is essential to confirm the identity and purity of the final product.

Development of a 1-Monoarachidin Specific ELISA Kit: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoarachidin is a monoacylglycerol containing arachidonic acid, a key polyunsaturated fatty acid involved in a multitude of physiological and pathological processes. As a lipid mediator, this compound is implicated in signaling pathways related to inflammation, immune response, and cancer. The quantification of this compound in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for a newly developed competitive enzyme-linked immunosorbent assay (ELISA) kit for the specific and quantitative measurement of this compound.

This competitive ELISA provides a sensitive and specific method for the quantification of this compound in various biological matrices, including serum, plasma, and cell culture supernatants. The assay is designed for high-throughput screening and can be a valuable tool in drug discovery and development programs targeting pathways involving arachidonic acid metabolism.

Principle of the Assay

This ELISA is a competitive immunoassay. The basis of the assay is the competition between this compound in the sample and a fixed amount of this compound conjugated to a carrier protein coated on the microplate wells, for a limited number of specific anti-1-Monoarachidin antibody binding sites.

During the incubation, this compound present in the sample competes with the coated this compound for binding to the primary antibody. After a washing step to remove unbound components, a secondary antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the primary antibody. Following another wash, a substrate solution is added, and the color development is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, from which the concentration in unknown samples can be determined.

Materials Provided

| Component | Quantity | Storage |

| This compound Coated 96-well Plate | 1 plate | 4°C |

| This compound Standard (1 mg/mL) | 100 µL | -20°C |

| Anti-1-Monoarachidin Antibody (Polyclonal) | 1 vial | -20°C |

| HRP-conjugated Secondary Antibody | 1 vial | 4°C |

| Assay Diluent | 50 mL | 4°C |

| Wash Buffer (20X) | 25 mL | 4°C |

| TMB Substrate | 12 mL | 4°C |

| Stop Solution | 8 mL | 4°C |

| Plate Sealer | 2 | Room Temperature |

Materials Required but Not Provided

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Polypropylene tubes for standard dilutions

-

Vortex mixer

-

Automated plate washer (optional)

Application Notes

Sample Handling and Preparation

-

Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 3,000 rpm for 15 minutes at 4°C. Collect the serum and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 3,000 rpm for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and store at -80°C.

-

Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes at 4°C to remove cells. Aliquot the supernatant and store at -80°C.

Assay Performance Characteristics

| Parameter | Specification |

| Assay Type | Competitive ELISA |

| Sample Type | Serum, Plasma, Cell Culture Supernatants |

| Sensitivity (LOD) | 0.1 ng/mL |

| Assay Range | 0.2 - 50 ng/mL |

| Specificity | High specificity for this compound. Cross-reactivity with related lipids is minimal. |

| Intra-Assay Precision | < 10% |

| Inter-Assay Precision | < 15% |

Cross-Reactivity Profile

| Compound | Cross-Reactivity (%) |

| This compound | 100 |

| 2-Arachidonoylglycerol (2-AG) | < 5 |

| Arachidonic Acid | < 1 |

| 1-Monopalmitin | < 0.1 |

| 1-Monostearin | < 0.1 |

Experimental Protocols

Reagent Preparation

-

Wash Buffer (1X): Dilute the 20X Wash Buffer concentrate with deionized or distilled water to a final volume of 500 mL.

-

This compound Standards: Prepare a series of standards by diluting the 1 mg/mL this compound Standard in Assay Diluent. A suggested dilution series is: 50, 25, 12.5, 6.25, 3.12, 1.56, 0.78, and 0 ng/mL.

-

Anti-1-Monoarachidin Antibody: Dilute the primary antibody to its optimal concentration (determined by titration, typically 1:1000) in Assay Diluent.

-

HRP-conjugated Secondary Antibody: Dilute the HRP-conjugated secondary antibody to its optimal concentration (typically 1:5000) in Assay Diluent.

Assay Procedure

-

Add Samples and Standards: Add 50 µL of each standard and sample in duplicate to the appropriate wells of the this compound coated 96-well plate.

-

Add Primary Antibody: Add 50 µL of the diluted Anti-1-Monoarachidin Antibody to each well.

-

Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a shaker.

-

Wash: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer.

-

Add Secondary Antibody: Add 100 µL of the diluted HRP-conjugated Secondary Antibody to each well.

-

Incubate: Cover the plate and incubate for 1 hour at room temperature on a shaker.

-

Wash: Repeat the wash step as in step 4.

-

Develop: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis

-

Calculate the average absorbance for each set of duplicate standards and samples.

-

Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

-

Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

Visualizations

Experimental Workflow

Caption: Workflow of the this compound Competitive ELISA.

Putative Signaling Pathway of this compound in Inflammation

This compound is a monoacylglycerol derived from arachidonic acid. While its specific signaling pathway is an active area of research, it is hypothesized to act through pathways similar to other bioactive lipids, such as 2-arachidonoylglycerol (2-AG) and arachidonic acid itself. Monoacylglycerols can be hydrolyzed by monoacylglycerol lipase (MGL) to release arachidonic acid, which is then a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of pro-inflammatory prostaglandins and leukotrienes. Furthermore, monoacylglycerols like 2-AG are known to be endogenous ligands for cannabinoid receptors (CB1 and CB2), which can modulate inflammatory responses.[1][2][3]

Caption: Putative signaling pathway of this compound in inflammation.

Logical Relationship for Competitive ELISA

References

- 1. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 1-Monoarachidin as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoarachidin, also known as 1-arachidonoylglycerol (1-AG), is a monoacylglycerol containing arachidonic acid, a crucial polyunsaturated omega-6 fatty acid. It is an isomer of the well-known endocannabinoid 2-arachidonoylglycerol (2-AG). Given the inherent instability of 2-AG and its tendency to isomerize to the more stable 1-AG form, the use of this compound as an analytical standard is critical for the accurate quantification of endocannabinoids and related lipid mediators in various biological matrices.[1] These compounds are integral to the endocannabinoid system, which plays a significant role in regulating a wide array of physiological processes. This document provides detailed application notes and protocols for the effective use of this compound as an analytical standard in research and drug development.

Chemical Properties

| Property | Value |

| Chemical Name | This compound; 1-arachidonoylglycerol |

| Synonyms | (5Z,8Z,11Z,14Z)-eicosatetraenoic acid, 2,3-dihydroxypropyl ester |

| Molecular Formula | C23H38O4 |

| Molecular Weight | 378.55 g/mol [2] |

| CAS Number | 35474-99-8 |

Applications

This compound is primarily utilized as an analytical standard in chromatographic methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the following applications:

-

Pharmacokinetic Studies: To quantify the concentration of this compound and its metabolites in biological fluids and tissues over time.

-

Metabolomics and Lipidomics: As a reference standard for the identification and quantification of monoacylglycerols in complex lipid profiles.

-

Biomarker Discovery: To accurately measure the levels of this compound in disease models, aiding in the identification of potential biomarkers.

-

Drug Development: In the development and validation of analytical methods for drugs targeting the endocannabinoid system.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be achieved when using this compound as an analytical standard in LC-MS/MS methods for the analysis of biological samples. These values are compiled from various research studies and serve as a general guideline. Actual performance may vary depending on the specific instrumentation, method, and matrix.

| Parameter | Typical Value Range |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL |

| Intra-day Precision (%RSD) | <15% |

| Inter-day Precision (%RSD) | <15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for the generation of a calibration curve.

Materials:

-

This compound analytical standard

-

Anhydrous ethanol or methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

Amber glass vials

Procedure:

-

Stock Solution (1 mg/mL):

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Accurately weigh a precise amount (e.g., 1 mg) of the this compound standard.

-

Dissolve the weighed standard in a minimal amount of anhydrous ethanol or methanol in a Class A volumetric flask (e.g., 1 mL).

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in an amber glass vial at -20°C or -80°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent, typically acetonitrile or a mixture of mobile phase components.

-

For a typical calibration curve, concentrations may range from 1 ng/mL to 1000 ng/mL.

-

Prepare fresh working solutions daily or as stability data permits.

-

Stability and Storage:

This compound is more stable than its 2-AG isomer.[1] However, as a polyunsaturated fatty acid derivative, it is susceptible to oxidation.

-

Solid Standard: Store at -20°C or below in a tightly sealed container, protected from light.

-

Stock Solutions: Store at -20°C or -80°C in amber glass vials. For long-term storage, flushing with an inert gas like nitrogen or argon is recommended.

-

Working Solutions: Prepare fresh daily if possible. Short-term storage at 4°C in an autosampler may be acceptable for a limited time, but stability should be verified.

Protocol 2: LC-MS/MS Method for Quantification of this compound

This protocol provides a general LC-MS/MS methodology for the quantitative analysis of this compound in a biological matrix (e.g., plasma). Method optimization will be required for specific instruments and applications.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add an internal standard (e.g., this compound-d8).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (90:10, v/v) |

| Gradient | Start with 60% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions (Triple Quadrupole):

| Parameter | Typical Settings |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | This compound: m/z 379.3 → 287.3 (Quantifier), 379.3 → 91.1 (Qualifier) Internal Standard (d8): m/z 387.3 → 294.3 |

| Collision Energy | Optimize for specific instrument (typically 10-20 eV) |

Signaling Pathway and Experimental Workflow Diagrams